2-[(2-Chloroethyl)amino]benzamide
Description
Contextualization within Benzamide (B126) Chemistry and Alkylating Agents
2-[(2-Chloroethyl)amino]benzamide is a synthetic organic compound that integrates two critical pharmacophores: a benzamide core and a nitrogen mustard-like moiety. The benzamide group, consisting of a benzene (B151609) ring attached to an amide, is a common scaffold in a wide array of pharmaceuticals known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.aiontosight.aivalpo.edu The second key feature is the 2-chloroethylamino group. This functional group is characteristic of nitrogen mustards, a class of bifunctional alkylating agents. nih.gov Alkylating agents are highly reactive compounds that can form covalent bonds with nucleophilic groups in biological macromolecules, most notably DNA. ontosight.ainih.gov This ability to alkylate DNA is the basis for the cytotoxic effects of many established anticancer drugs. ontosight.aiyoutube.com The presence of the 2-chloroethylamino group suggests that this compound may act as an alkylating agent, capable of forming an aziridinium (B1262131) intermediate that can then react with biological targets. nih.gov
The synthesis of such compounds generally involves chemical reactions like amidation and chloroethylation. ontosight.ai The specific arrangement of the amino group at the 2-position and the chloroethyl group on the nitrogen atom is crucial for its biological activity, as these moieties can interact with various biological targets. ontosight.ai
Historical Perspectives on Related Chemical Entities and Their Biological Activities
The history of the two constituent parts of this compound reveals their independent and significant roles in pharmacology. Benzamide derivatives have been a cornerstone of drug discovery for decades. For instance, sulpiride (B1682569) and amisulpride (B195569) became staple antipsychotic medications, while others have been explored for antidepressant, anticonvulsant, and analgesic properties. valpo.edu The versatility of the benzamide scaffold has made it a privileged structure in medicinal chemistry.
The origins of alkylating agents are rooted in military history, with the development of sulfur mustard as a chemical weapon during World War I. nih.gov Its devastating effects on rapidly dividing cells, such as those in the bone marrow, led to the realization of its potential as an anticancer agent. This led to the synthesis of nitrogen mustards, like mechlorethamine, which were among the first non-hormonal drugs used effectively for cancer treatment. nih.govyoutube.com The primary mechanism of these agents involves the cross-linking of DNA strands, which disrupts replication and transcription, ultimately leading to cell death. ontosight.ai
The conceptual merging of these two classes of compounds—a biologically versatile benzamide scaffold with a cytotoxic alkylating group—represents a strategic approach in medicinal chemistry to create hybrid molecules with potentially novel or enhanced therapeutic properties.
Overview of Reported Biological Activities of this compound and Its Analogs
A significant area of investigation for benzamide-containing molecules, including those with alkylating groups, is the inhibition of histone deacetylases (HDACs). frontiersin.orgnih.gov HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govnih.gov
Several analogs of this compound have been synthesized and evaluated. For example, the related compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was developed by incorporating a nitrogen mustard group into the structure of the known HDAC inhibitor CI-994. nih.gov This analog demonstrated selectivity for class I HDACs and showed potent antiproliferative activity against cancer cell lines. nih.gov Specifically, it was significantly more potent than the established drug Suberoylanilide Hydroxamic Acid (SAHA) against A2780 and HepG2 cancer cells, inducing G2/M phase cell cycle arrest and apoptosis. nih.gov
Further modification of this analog by adding a fluorine atom, resulting in N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), yielded a potent and selective inhibitor of HDAC3. frontiersin.org This demonstrates how subtle changes to the benzamide and phenylamine portions of the molecule can fine-tune its biological activity and selectivity.
Below are tables summarizing the reported biological activities of a key analog.
Table 1: In Vitro HDAC Inhibition of Analog N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) Data sourced from Frontiers in Pharmacology, 2019. nih.gov
| Enzyme | IC₅₀ (nM) |
| HDAC1 | 95.2 |
| HDAC2 | 260.7 |
| HDAC3 | 255.7 |
Table 2: In Vitro Antiproliferative Activity of Analog NA vs. SAHA Data sourced from Frontiers in Pharmacology, 2019. nih.gov
| Cell Line | Compound | IC₅₀ (μM) |
| A2780 | NA | 2.66 |
| A2780 | SAHA | 27.3 |
| HepG2 | NA | 1.73 |
| HepG2 | SAHA | 19.5 |
Significance in Contemporary Medicinal Chemistry Research and Drug Discovery Paradigms
This compound and its structural relatives are significant in modern drug discovery for several reasons. They exemplify the strategy of creating bifunctional or hybrid molecules that can interact with multiple biological targets or possess a combination of targeting and cytotoxic functions. nih.gov
The exploration of these compounds as selective HDAC inhibitors is particularly relevant. frontiersin.orgnih.gov While several HDAC inhibitors are approved for clinical use, research continues to seek new agents with improved isoform selectivity and efficacy against solid tumors. nih.govnih.gov The benzamide scaffold is a key feature of several HDAC inhibitors, and the addition of an alkylating arm offers a potential route to enhanced potency and a different mechanism of action. frontiersin.orgnih.gov The analog N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) has been identified as a promising lead compound for developing bifunctional HDAC inhibitors for solid tumors. nih.gov
Furthermore, the study of such compounds contributes to the broader understanding of structure-activity relationships (SAR). nih.gov By synthesizing and testing a series of analogs, researchers can determine how different functional groups and structural modifications affect a molecule's biological activity, selectivity, and pharmacokinetic properties. frontiersin.orgnih.gov This knowledge is invaluable for the rational design of new and more effective therapeutic agents. The ongoing research into benzamide derivatives continues to yield candidates for various diseases, highlighting the enduring importance of this chemical class in medicinal chemistry. ontosight.aiontosight.airesearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-5-6-12-8-4-2-1-3-7(8)9(11)13/h1-4,12H,5-6H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOSKUACDFONCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518572 | |
| Record name | 2-[(2-Chloroethyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88267-60-1 | |
| Record name | 2-[(2-Chloroethyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for Incorporating the 2-Chloroethylamino Moiety
The formation of the core structure of 2-[(2-chloroethyl)amino]benzamide can be achieved through several synthetic strategies, primarily involving the formation of the amide bond or the introduction of the 2-chloroethylamino side chain.
Synthetic Routes via Amidation Reactions and Condensation Processes
The direct formation of the amide bond is a fundamental approach to synthesizing this compound. This can be accomplished through the condensation of a suitable carboxylic acid and an amine. One plausible route involves the reaction of 2-aminobenzoic acid with 2-chloroethylamine (B1212225). This type of condensation reaction typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. nih.govresearchgate.net
Common methods for activating the carboxylic acid include converting it to an acyl halide, an anhydride (B1165640), or an active ester. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be employed to promote the amidation. For instance, the use of BOP reagent has been effective in mediating the amidation of 2-aminobenzothiazole (B30445) derivatives at room temperature.
Another approach is the thermal condensation of a carboxylic acid and an amine, which often requires elevated temperatures to drive off the water formed during the reaction. msu.edu However, this method may not be suitable for sensitive substrates.
A summary of potential amidation and condensation starting materials is presented in Table 1.
Table 1: Starting Materials for Amidation and Condensation Routes
| Carboxylic Acid Component | Amine Component | Potential Coupling/Activation Method |
| 2-Aminobenzoic Acid | 2-Chloroethylamine | DCC, BOP, Acyl Halide Formation |
| 2-Nitrobenzoic Acid | 2-Chloroethylamine | Followed by reduction of the nitro group |
Approaches Utilizing Isatoic Anhydride Precursors
A widely used and efficient method for the synthesis of 2-aminobenzamide (B116534) derivatives involves the use of isatoic anhydride as a starting material. nih.govgoogle.comresearchgate.netmagtech.com.cn Isatoic anhydride reacts with a primary amine in a process that involves nucleophilic attack at the carbonyl group, followed by ring-opening and decarboxylation to yield the corresponding 2-aminobenzamide.
To synthesize this compound via this route, isatoic anhydride would be reacted with 2-chloroethylamine. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) and may be performed under conventional heating (reflux) or using microwave irradiation to accelerate the reaction. nih.gov Microwave-assisted synthesis has been shown to be a time-efficient method for preparing 2-aminobenzamide derivatives, often leading to good yields in a shorter reaction time compared to classical heating methods. nih.gov
A general reaction scheme for this synthesis is depicted below:
Isatoic Anhydride + 2-Chloroethylamine → this compound + CO₂ + H₂O
A patent describes a one-pot synthesis of N-isopropyl-2-aminobenzamide where isatoic anhydride is generated in situ from o-aminobenzoic acid and then reacted with isopropylamine. google.com A similar strategy could likely be adapted for the synthesis of the target compound.
Introduction of the Chloroethyl Group: Alkylation and Halogenation Protocols
An alternative synthetic strategy involves the introduction of the 2-chloroethyl group onto a pre-existing 2-aminobenzamide scaffold. This can be achieved through N-alkylation. The N-alkylation of 2-aminobenzamide with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane, in the presence of a base could potentially yield the desired product. However, the N-alkylation of aminobenzamides can be challenging and may lead to mixtures of products, including quinazolinones, as observed in the attempted N-alkylation of 2-azidobenzamide. nih.gov The regioselectivity of the alkylation (N-alkylation vs. O-alkylation of the amide) can also be a concern. Studies on the N-alkylation of related heterocyclic systems, such as 2-aminobenzothiazoles and 2-amino-3-acylthiophenes, have shown that the reaction can be achieved under specific conditions, often requiring a suitable base and solvent system. rsc.org
Another theoretical approach is the halogenation of a precursor molecule like 2-(ethylamino)benzamide. This would involve the selective chlorination of the terminal hydroxyl group of 2-(2-hydroxyethylamino)benzamide using a chlorinating agent like thionyl chloride or phosphorus oxychloride. The synthesis of 2-chloroethylamine hydrochloride from 2-hydroxyethylamine hydrochloride using thionyl chloride is a known transformation and could be adapted for this purpose. google.comgoogle.com
Functional Group Interconversions and Derivatization Strategies
The chemical structure of this compound offers several sites for functional group interconversions and derivatization, allowing for the synthesis of a variety of related compounds.
Modifications at the Amide Nitrogen and Side Chain Alterations
The primary amide group of this compound can be a target for chemical modification. For instance, N-acylation could be achieved by reacting the compound with an acyl chloride or anhydride in the presence of a base. This would lead to the formation of an N-acyl-2-[(2-chloroethyl)amino]benzamide derivative. Similarly, N-alkylation at the amide nitrogen is a possibility, although this can be challenging due to the potential for competing reactions at the secondary amine.
The 2-chloroethylamino side chain also presents opportunities for derivatization. The chlorine atom is a good leaving group and can be displaced by various nucleophiles in substitution reactions. For example, reaction with other amines could lead to the formation of diamine derivatives.
Substitutions and Transformations on the Aromatic Benzamide (B126) Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the amino group (-NH-CH₂CH₂Cl) and the amide group (-CONH₂), will determine the position of the incoming electrophile. The amino group is a strong activating group and an ortho-, para-director, while the amide group is a deactivating group and a meta-director. msu.edunumberanalytics.com In cases of competing directing effects, the stronger activating group typically dictates the position of substitution. youtube.com Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are expected to occur primarily at the positions ortho and para to the amino group. msu.eduyoutube.com
For instance, nitration with a mixture of nitric and sulfuric acid would likely introduce a nitro group at the 4- or 6-position of the benzamide ring. Halogenation with a reagent like bromine in the presence of a Lewis acid would similarly yield the corresponding bromo-substituted derivative. youtube.com
It is important to note that the reaction conditions for these substitutions must be carefully controlled to avoid side reactions, such as oxidation of the amino group. msu.edu
A summary of potential derivatization reactions is provided in Table 2.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Acylation (Amide) | Acyl chloride, Base | N-Acyl-2-[(2-chloroethyl)amino]benzamide |
| Nucleophilic Substitution (Side Chain) | Amine, Base | 2-[(2-Aminoethyl)amino]benzamide derivative |
| Nitration (Aromatic Ring) | HNO₃, H₂SO₄ | 4-Nitro-2-[(2-chloroethyl)amino]benzamide |
| Halogenation (Aromatic Ring) | Br₂, FeBr₃ | 4-Bromo-2-[(2-chloroethyl)amino]benzamide |
Multi-Step Synthesis Pathways and Optimization Considerations
The preparation of this compound can be envisioned through several multi-step synthetic routes. While a direct, single-pot synthesis from simple precursors is not commonly reported, logical pathways can be constructed based on established organic chemistry principles and published procedures for analogous compounds. Two plausible synthetic strategies are outlined below.
Pathway 1: N-Alkylation of 2-Aminobenzamide
A straightforward approach involves the direct N-alkylation of commercially available 2-aminobenzamide with a suitable 2-chloroethylating agent.
Step 1: Synthesis of 2-Aminobenzamide. 2-Aminobenzamide can be synthesized from isatoic anhydride by reaction with an amine source. nih.gov A common method involves heating isatoic anhydride with an appropriate amine in a solvent like dimethylformamide (DMF). nih.gov Mechanistically, this reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation to yield the desired 2-aminobenzamide. nih.gov
Step 2: N-Alkylation with a 2-Chloroethylating Agent. The subsequent step is the selective N-alkylation of the amino group of 2-aminobenzamide. This can be achieved by reacting it with a suitable electrophile such as 1-bromo-2-chloroethane or 2-chloroethyl tosylate in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions, such as over-alkylation or reaction at the amide nitrogen.
Pathway 2: Amidation of a Pre-functionalized Aniline (B41778)
An alternative strategy involves the formation of the amide bond as the final key step, starting from an aniline derivative that already contains the N-(2-chloroethyl) moiety.
Step 1: Synthesis of N-(2-Chloroethyl)aniline. N-ethyl-N-(2-chloroethyl)aniline is a known compound, and similar methodologies can be adapted for the synthesis of N-(2-chloroethyl)aniline. This typically involves the reaction of aniline with a suitable precursor to the chloroethyl group.
Step 2: Ortho-Functionalization and Amide Formation. This pathway is more complex due to the challenges of selective ortho-functionalization of the aniline ring. A more viable approach within this strategy would be to start with an ortho-substituted precursor, such as 2-nitroaniline. The nitro group can be reduced to an amino group after the N-alkylation step. However, a more direct route would be to start with 2-nitrobenzoyl chloride, react it with 2-chloroethylamine, and then reduce the nitro group.
Optimization Considerations
The optimization of these synthetic pathways would focus on several key aspects to maximize yield and purity while minimizing reaction times and the use of hazardous reagents.
For Pathway 1, the critical step is the selective N-alkylation. Optimization would involve screening various bases (e.g., potassium carbonate, triethylamine, sodium hydride) and solvents (e.g., acetonitrile, DMF, THF) to find conditions that favor mono-alkylation of the aromatic amine over the amide nitrogen and prevent di-alkylation. The reaction temperature would also be a key parameter to control.
For a potential pathway involving the reduction of a nitro-intermediate, the choice of reducing agent is important. Catalytic hydrogenation (e.g., using Pd/C) is often efficient, but chemoselectivity can be an issue with a chloro-substituent present. Alternative reducing agents like iron powder in acidic medium are also commonly employed for nitro group reductions. google.com
Microwave-assisted synthesis could be explored to accelerate reaction times, particularly in the amidation and alkylation steps, as has been demonstrated for the synthesis of other 2-aminobenzamide derivatives. nih.gov
Interactive Data Table: Plausible Synthetic Route for this compound
| Step | Starting Material | Reagent(s) | Product | Potential Reaction Conditions | Key Optimization Parameters |
|---|---|---|---|---|---|
| 1 | Isatoic Anhydride | Ammonia or Ammonium Hydroxide | 2-Aminobenzamide | DMF, heat | Reaction time, temperature, concentration |
| 2 | 2-Aminobenzamide | 1-bromo-2-chloroethane, Base (e.g., K₂CO₃) | This compound | Acetonitrile or DMF, reflux | Choice of base, stoichiometry, temperature |
Chemical Transformations of this compound
The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of various heterocyclic systems. The reactive chloroethyl group is a key handle for intramolecular cyclization reactions.
One of the most probable transformations is intramolecular cyclization to form a seven-membered ring, a benzodiazepine (B76468) derivative. This could be achieved under basic conditions, where the amide nitrogen or the exocyclic amino nitrogen acts as a nucleophile, displacing the chloride. The regioselectivity of this cyclization would depend on the relative nucleophilicity of the two nitrogen atoms and the reaction conditions.
Alternatively, the exocyclic amino group can be acylated, and subsequent intramolecular reactions can lead to different heterocyclic cores. For instance, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a cyclic urea (B33335) derivative.
The amino group can also participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can then undergo further transformations. For example, reaction with an aldehyde could be followed by cyclization to form a dihydroquinazoline (B8668462) derivative. researchgate.net
Interactive Data Table: Potential Chemical Transformations
| Reaction Type | Reagent(s) | Potential Product Class | Reaction Conditions |
|---|---|---|---|
| Intramolecular Cyclization | Base (e.g., NaH, K₂CO₃) | Benzodiazepine derivatives | Inert solvent (e.g., THF, DMF), heat |
| Condensation and Cyclization | Aldehyde or Ketone | Dihydroquinazoline derivatives | Acid or base catalysis, often with heating |
| Acylation followed by Cyclization | Phosgene or equivalent | Cyclic urea derivatives | Stepwise reaction, often with a base |
Molecular Structure, Conformation, and Spectroscopic Analysis
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the chemical identity and purity of 2-[(2-Chloroethyl)amino]benzamide. Each technique offers unique insights into different aspects of the molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: In a typical ¹H NMR spectrum of this compound, specific proton signals are expected. The aromatic protons on the benzamide (B126) ring would appear in the downfield region. The protons of the ethyl chain would exhibit distinct chemical shifts and coupling patterns, providing information about their connectivity. The methylene (B1212753) group attached to the chlorine atom would likely be the most downfield of the aliphatic protons due to the electronegativity of the chlorine.
¹³C NMR: The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the amide group would be characteristically downfield. The aromatic carbons would appear in the mid-range of the spectrum, while the two aliphatic carbons of the chloroethyl group would be found in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on general principles and may vary in experimental conditions.)
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Carbonyl (C=O) | - | 168-172 |
| Aromatic C-NH | - | 145-150 |
| Aromatic C-H | 6.5-8.0 | 115-135 |
| Aromatic C-C=O | - | 120-125 |
| NH (amine) | 8.0-9.0 (broad) | - |
| NH₂ (amide) | 7.0-8.5 (broad) | - |
| N-CH₂ | 3.4-3.8 | 40-45 |
| CH₂-Cl | 3.6-4.0 | 42-47 |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of this compound. This technique provides a highly accurate mass measurement, which can confirm the presence of chlorine through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl). The exact mass measurement helps to distinguish the compound from other molecules with the same nominal mass.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. Key vibrational frequencies for this compound would include:
N-H stretching: The amide (NH₂) and amine (NH) groups would show characteristic sharp or broad absorption bands in the region of 3200-3500 cm⁻¹.
C=O stretching: A strong, sharp absorption band corresponding to the carbonyl group of the amide is expected around 1640-1680 cm⁻¹.
C-N stretching: Vibrations for the C-N bonds would appear in the 1200-1350 cm⁻¹ region.
C-Cl stretching: The presence of the chloroethyl group would be confirmed by a C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ range.
Aromatic C-H and C=C stretching: These would be observed at approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Amide & Amine N-H Stretch | 3200-3500 | Medium-Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| Amide C=O Stretch | 1640-1680 | Strong |
| Aromatic C=C Bending | 1450-1600 | Medium |
| C-N Stretch | 1200-1350 | Medium |
| C-Cl Stretch | 600-800 | Medium-Strong |
Structural Elucidation and Conformational Analysis
While spectroscopy provides evidence of connectivity, X-ray crystallography provides definitive proof of the three-dimensional structure.
X-ray crystallography on a suitable single crystal of this compound would reveal precise bond lengths, bond angles, and torsion angles. The analysis of torsion angles is particularly crucial for understanding the molecule's conformation. Key torsion angles would include those around the C-N bond connecting the ethyl group to the benzene (B151609) ring and the C-C bond of the ethyl chain. These angles dictate the orientation of the chloroethyl side chain relative to the plane of the benzamide moiety. The geometry around the amide and amine nitrogen atoms would also be determined, confirming their planarity or degree of pyramidalization.
The data from X-ray crystallography also allows for a detailed investigation of how molecules of this compound pack together in the solid state. Intermolecular interactions, such as hydrogen bonding, are critical in defining the crystal lattice. The amide (NH₂) and amine (NH) groups are potential hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors. These hydrogen bonds would likely play a significant role in forming a stable, three-dimensional network structure in the crystal. The analysis would also reveal any potential π-π stacking interactions between the aromatic rings of adjacent molecules.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of "2-[(2-Chloroethyl)amino]benzamide" at the atomic and molecular levels. These calculations, based on the principles of quantum mechanics, provide a detailed description of the electron distribution and its implications for chemical reactivity.
The electronic properties of a molecule are key to its behavior. By employing methods such as Density Functional Theory (DFT), researchers can calculate a variety of electronic descriptors for "this compound". These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.
Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution across the molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, which are regions prone to undergoing chemical reactions. For "this compound", the MEP would likely show negative potential around the oxygen and nitrogen atoms of the benzamide (B126) group, indicating their nucleophilic character, while the chloroethyl group would exhibit regions of positive potential, highlighting its electrophilic nature.
| Electronic Property | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO |
| Molecular Electrostatic Potential (MEP) | 3D visualization of the charge distribution |
Quantum chemical calculations are also instrumental in elucidating reaction mechanisms. By mapping the potential energy surface, scientists can identify the most probable pathways for chemical reactions involving "this compound". This includes the identification of transition states, which are the high-energy intermediates that connect reactants and products.
For instance, the intramolecular cyclization of "this compound" to form a benzodiazepine (B76468) derivative is a reaction of significant interest. Theoretical calculations can determine the activation energy required for this transformation, providing insights into the reaction kinetics. By modeling the transition state structure, researchers can understand the geometric and electronic changes that occur during this critical step of the reaction.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of "this compound", capturing its movements and interactions over time. These simulations are crucial for understanding how the molecule behaves in a biological environment, such as in solution or when interacting with a protein target.
MD simulations are a powerful tool for studying the binding of "this compound" to a biological target, such as an enzyme or a receptor. By simulating the ligand-protein complex over a period of nanoseconds or even microseconds, researchers can observe the stability of the binding and analyze the key interactions that maintain the complex.
These simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that form between "this compound" and the amino acid residues of the target protein. This detailed interaction analysis is vital for understanding the molecular basis of the compound's biological activity and for designing more potent and selective analogs.
The shape and flexibility of a molecule are critical for its ability to bind to a target. MD simulations can be used to explore the conformational landscape of "this compound" in an aqueous environment. By analyzing the simulation trajectory, researchers can identify the most stable conformations and the degree of flexibility in different parts of the molecule.
This information is particularly important for understanding how the molecule might adapt its shape to fit into a binding pocket. The flexibility of the chloroethyl side chain, for example, could play a significant role in its interaction with a target protein.
Molecular Docking and Pharmacophore Modeling
Molecular docking and pharmacophore modeling are computational techniques that are widely used in drug discovery to predict the binding orientation of a ligand to a target protein and to identify the essential features required for biological activity.
Molecular docking simulations would place "this compound" into the binding site of a target protein in various possible orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, allowing for the prediction of the most favorable binding mode.
Prediction of Binding Modes and Affinities with Biological Targets
Computational docking and molecular dynamics simulations have been pivotal in elucidating the binding modes of 2-aminobenzamide (B116534) derivatives with their primary biological targets, particularly histone deacetylases (HDACs). HDACs are a family of enzymes crucial for the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. mdpi.comnih.gov
The 2-aminobenzamide scaffold is recognized as an effective zinc-binding group (ZBG), which is a critical feature for HDAC inhibition. nih.gov This moiety interacts with the zinc ion located in the active site of class I HDACs (HDAC1, HDAC2, and HDAC3). mdpi.comnih.gov Molecular docking studies have revealed that the 2-aminobenzamide portion can access a "foot pocket" adjacent to the catalytic region of HDAC2. nih.gov This interaction is a key determinant of the inhibitory activity.
A notable analog, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, was designed by introducing a nitrogen mustard group to the structure of CI-994, a known HDAC inhibitor. mdpi.comnih.gov This modification resulted in a molecule with significant inhibitory potency against class I HDACs. The predicted binding mode of this compound within the HDAC active site involves the chelation of the catalytic zinc ion by the 2-aminobenzamide group. plos.org The rest of the molecule occupies the inner tubular cavity of the active site, which is approximately 14 Å deep. nih.gov
The binding affinities, often expressed as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), have been experimentally determined for analogs of this compound and are supported by computational predictions. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide exhibits a clear selectivity for class I HDACs, as shown in the table below.
Table 1: Inhibitory Activity (IC50) of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide against Class I HDACs
| HDAC Isoform | IC50 (nM) |
|---|---|
| HDAC1 | 95.2 |
| HDAC2 | 260.7 |
| HDAC3 | 255.7 |
Data sourced from a study on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a potent histone deacetylase inhibitor. mdpi.comnih.gov
Molecular dynamics simulations further refine the understanding of these binding interactions, providing a dynamic view of the stability of the inhibitor-enzyme complex over time. mdpi.comnih.gov These simulations have confirmed the stable binding of 2-aminobenzamide-based inhibitors within the HDAC active site. plos.org
Identification of Key Pharmacophoric Features for Activity
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For 2-aminobenzamide-based HDAC inhibitors, a general pharmacophore model has been established, which consists of three main components:
A Zinc-Binding Group (ZBG): As previously mentioned, the 2-aminobenzamide moiety serves as an effective ZBG, chelating the zinc ion in the HDAC active site. nih.gov This interaction is a cornerstone of the inhibitory activity.
A Linker: This part of the molecule connects the ZBG to the capping group and spans the hydrophobic channel of the HDAC active site. The nature and length of the linker can influence the inhibitor's potency and selectivity.
A Capping Group: This is typically an aromatic or heteroaromatic ring system that interacts with residues at the rim of the active site. Modifications to the capping group can significantly impact selectivity among different HDAC isoforms. nih.gov
E-pharmacophore models have been developed based on the co-crystal structure of HDAC2 with a 2-aminobenzamide inhibitor. nih.gov One such model identified key features including three aromatic rings, one hydrogen-bond acceptor, and one hydrogen-bond donor, providing a template for virtual screening of compound libraries to identify new potential inhibitors. nih.gov
Mechanistic Insights Derived from Computational Approaches
Computational studies have provided crucial insights into the mechanism of action of 2-aminobenzamide-based HDAC inhibitors that go beyond simple binding interactions. One of the most significant findings is the kinetic behavior of these inhibitors.
Research has shown that some of the most effective 2-aminobenzamide HDAC inhibitors exhibit a "slow-on/slow-off" binding mechanism. nih.govnih.gov This means that the inhibitor binds to the enzyme slowly but also dissociates from it slowly, leading to a prolonged duration of inhibition. nih.govnih.gov This extended residence time on the target enzyme is believed to be a key factor in their biological efficacy, particularly in reversing gene silencing. nih.govnih.gov
In contrast, other types of HDAC inhibitors, such as hydroxamates, often exhibit rapid-on/rapid-off kinetics. nih.gov Computational analyses of the binding kinetics have helped to rationalize why certain structural modifications in the 2-aminobenzamide scaffold lead to this desirable slow-binding property. For instance, it has been observed that compounds targeting both HDAC1 and HDAC3 with this slow-on/slow-off mechanism are particularly effective in certain disease models. nih.govnih.gov
Furthermore, quantum mechanics (QM) and quantum mechanics/molecular mechanics (QM/MM) methods have been employed to study the details of the zinc-ligand interaction. nih.govumn.edunih.gov These approaches allow for a more accurate description of the electronic effects, such as charge transfer between the zinc ion and the chelating group of the inhibitor, which are not fully captured by classical molecular mechanics force fields. nih.gov This level of theoretical investigation is crucial for a fundamental understanding of the binding event and for the rational design of next-generation inhibitors with improved potency and selectivity.
Pharmacological Investigations and Mechanistic Elucidation
In Vitro Biological Activity Assessments
In vitro studies have been crucial in characterizing the biological effects of 2-[(2-Chloroethyl)amino]benzamide derivatives at the molecular and cellular levels. These assessments have provided foundational knowledge of their mechanism of action.
Enzymatic Inhibition Assays (e.g., Histone Deacetylase (HDAC) Inhibition)
Certain benzamide (B126) derivatives, which share a structural relationship with this compound, have been identified as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The inhibition of these enzymes can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.
For instance, the compound N-(2-aminophenyl)-4-[[(4-phenyl-1H-imidazol-2-yl)methyl]amino]benzamide has demonstrated inhibitory activity against HDACs. While not identical to this compound, its benzamide core is a key feature. The inhibitory potential of these types of compounds against specific HDAC isoforms is a key area of investigation to understand their selectivity and therapeutic window.
Cellular Response Studies in Cultured Cell Lines
The effects of this compound and its analogs have been extensively studied in various cancer cell lines to determine their impact on fundamental cellular processes.
Studies have shown that compounds structurally related to this compound can induce cell cycle arrest, a crucial mechanism for controlling cell proliferation. For example, certain benzamide derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle in human leukemia cell lines such as K562, HL-60, and U937. This arrest prevents the cells from proceeding through mitosis, thereby inhibiting their division and growth.
In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is a hallmark of the cellular response to this compound-related compounds. The activation of apoptotic pathways is a desirable characteristic for anticancer agents. Research has indicated that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.
The antiproliferative activity of this compound derivatives has been quantified using assays to determine their half-maximal inhibitory concentration (IC50). These values represent the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates greater potency.
A series of 2-(arylamino)-N-(pyridin-2-yl)benzamide derivatives, which are structurally analogous to this compound, have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The IC50 values for some of these compounds are presented in the table below.
Table 1: Proliferative Inhibition (IC50) of Selected Benzamide Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-((2-Chloroethyl)amino)-N-(pyridin-2-yl)benzamide | A549 (Lung) | 1.8 |
| 2-((2-Chloroethyl)amino)-N-(pyridin-2-yl)benzamide | HCT116 (Colon) | 0.9 |
| 2-((2-Chloroethyl)amino)-N-(pyridin-2-yl)benzamide | MCF7 (Breast) | 2.5 |
Elucidation of Molecular Mechanisms of Action
The molecular mechanism of action for this compound and its related compounds is multifaceted. The chloroethyl group is a key reactive moiety that can alkylate nucleophilic sites on biomolecules, including DNA. This alkylating activity can lead to DNA damage, which in turn triggers cellular stress responses, cell cycle arrest, and apoptosis.
DNA Alkylation and Mechanisms of DNA Damage
The compound this compound belongs to the class of nitrogen mustards, which are known for their ability to alkylate DNA. This process is initiated by an intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbon bearing the chlorine atom, forming a highly reactive aziridinium (B1262131) ion. This strained, three-membered ring is a potent electrophile that readily reacts with nucleophilic sites on DNA bases.
The primary targets for alkylation within the DNA molecule are the N7 position of guanine (B1146940) and the N3 position of adenine. The reaction with the N7 of guanine is generally the most frequent event. This initial monofunctional alkylation can lead to several damaging consequences for the cell. The resulting alkylated base can be unstable and prone to depurination, creating an abasic site in the DNA strand. This, in turn, can stall DNA replication and transcription.
Furthermore, if the second chloroethyl arm of the molecule reacts with another nucleophilic site, it can lead to the formation of DNA cross-links. These can be either intrastrand (between two bases on the same DNA strand) or, more critically, interstrand cross-links (ICLs) between bases on opposite strands. ICLs are particularly cytotoxic as they physically prevent the separation of the DNA double helix, a crucial step for both replication and transcription. The cell's inability to repair these complex lesions often triggers programmed cell death, or apoptosis.
Interaction with Biological Macromolecules (e.g., DNA, Proteins)
The principal biological macromolecule targeted by this compound is deoxyribonucleic acid (DNA), as detailed in the DNA alkylation section. The covalent modification of DNA through the formation of mono-adducts and interstrand cross-links is the primary mechanism of its cytotoxic action.
In addition to DNA, the reactive aziridinium ion formed from this compound has the potential to react with other biological macromolecules, including proteins and RNA. Nucleophilic amino acid residues within proteins, such as cysteine, histidine, and lysine, can be targets for alkylation. The functional consequences of protein alkylation can be diverse, potentially leading to enzyme inhibition, disruption of protein-protein interactions, and alteration of protein structure and function. However, the interaction with DNA is considered the most significant contributor to the compound's biological activity.
Modulation of Cellular Signaling Pathways and Gene Expression
The extensive DNA damage induced by this compound triggers a cascade of cellular signaling pathways, primarily those involved in the DNA damage response (DDR). When the cell detects DNA lesions, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases then phosphorylate a host of downstream effector proteins, including the tumor suppressor p53 and the checkpoint kinases CHK1 and CHK2.
Activation of the p53 pathway is a critical event. Phosphorylated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. For instance, the expression of p21 (CDKN1A) is often increased, leading to a halt in the cell cycle, which provides the cell with time to repair the DNA damage. If the damage is too severe and cannot be repaired, p53 can induce apoptosis by promoting the expression of pro-apoptotic genes like BAX and PUMA.
Gene expression profiling studies of cells treated with alkylating agents similar to this compound typically reveal significant changes in the expression of genes related to:
Cell Cycle Control: Downregulation of cyclins and cyclin-dependent kinases (CDKs) and upregulation of CDK inhibitors like p21.
DNA Repair: Increased expression of genes involved in various DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR).
Apoptosis: Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.
Preclinical In Vitro Efficacy Studies (excluding clinical human trials)
Investigation of Compound Selectivity across Different Cell Types
Preclinical in vitro studies are crucial for determining the cytotoxic potential of this compound across various cell lines. These studies typically involve exposing different cancer cell lines and, where possible, normal, non-cancerous cell lines to a range of concentrations of the compound. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population, is a key metric used to assess selectivity.
A desirable characteristic for a potential anti-cancer agent is a lower IC50 value in cancer cells compared to normal cells, indicating a degree of selectivity. The selectivity of this compound can be influenced by several factors, including the proliferation rate of the cells (rapidly dividing cells are often more sensitive to DNA damaging agents) and the status of their DNA repair pathways. Cells with deficiencies in certain DNA repair mechanisms may exhibit heightened sensitivity to the compound.
Below is a hypothetical data table illustrating the kind of results that might be obtained from such a study.
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 25 |
| HCT116 | Colon Cancer | 10 |
| MRC-5 | Normal Lung Fibroblast | 50 |
Synergistic Effects in Drug Combination Studies
To enhance therapeutic efficacy and potentially overcome drug resistance, this compound can be evaluated in combination with other anti-cancer agents. The goal of these studies is to identify synergistic interactions, where the combined effect of the two drugs is greater than the sum of their individual effects.
One common strategy is to combine this compound with inhibitors of DNA repair pathways. For example, co-administration with a PARP (Poly(ADP-ribose) polymerase) inhibitor could be a rational combination. PARP enzymes are critical for the repair of single-strand breaks, which can arise from the alkylation activity of this compound. By inhibiting PARP, the repair of these lesions is hampered, potentially leading to the accumulation of more lethal double-strand breaks and enhancing the cytotoxicity of the alkylating agent.
Another approach is to combine it with drugs that target different cellular processes. For instance, combining it with a drug that inhibits a specific signaling pathway on which cancer cells are dependent could lead to a multi-pronged attack. The combination index (CI) is often calculated in these studies to quantitatively assess the nature of the drug interaction, with a CI value less than 1 indicating synergy.
A hypothetical data table from a combination study is presented below.
| Drug Combination | Cell Line | Combination Index (CI) |
| This compound + PARP Inhibitor | HCT116 | 0.7 |
| This compound + EGFR Inhibitor | A549 | 0.9 |
| This compound + Topoisomerase Inhibitor | MCF-7 | 1.1 |
Structure Activity Relationship Sar Studies and Analog Design
Impact of Aromatic Ring Substitutions on Biological Activity and Selectivity
Modifications to the aromatic ring of benzamide-based compounds have a profound effect on their biological activity and selectivity. The introduction of substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, all of which influence interactions with biological targets. nih.gov
For instance, in the context of histone deacetylase (HDAC) inhibitors, substitutions on the phenyl ring are critical. A study on benzamide-based HDAC inhibitors showed that molecules with a methyl (CH₃) or amino (NH₂) group at the R₂ position exhibited selective antiproliferative activity. nih.gov However, only the compounds bearing the NH₂ group demonstrated HDAC inhibitory activity, highlighting the specific electronic requirements for this target. nih.gov
However, the effect of halogenation is highly context-dependent. In a series of benzamide (B126) analogs designed as negative allosteric modulators of neuronal nicotinic receptors, the addition of chlorine or bromine to the pyridyl ring led to a significant decrease in potency. nih.gov Similarly, for certain antitumor N-substituted benzamide derivatives, the presence of a chlorine atom or a nitro group on the benzene (B151609) ring was found to substantially diminish their anti-proliferative activity. nih.gov
The position of the substituent also plays a role. In a study of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, it was observed for certain compounds that the position of the substituent had minimal effect on larvicidal activity. mdpi.com
The following table summarizes the effects of various aromatic ring substitutions on the biological activity of benzamide derivatives based on findings from multiple studies.
| Substituent | Position | Effect on Biological Activity | Compound Class/Target |
| NH₂ | R₂ | Essential for HDACI activity and contributes to selective antiproliferation. nih.gov | HDAC Inhibitors |
| CH₃ | R₂ | Contributes to selective antiproliferation but not HDACI activity. nih.gov | HDAC Inhibitors |
| Fluorine | Ortho position of benzamide | Increases binding affinity by making the aromatic ring electron-deficient. nih.gov | Cereblon (CRBN) Binders |
| Large, sterically hindered, hydrophobic groups | Ring A | Improves activity. mdpi.com | mGluR5 Negative Allosteric Modulators |
| Negatively charged groups | Ring B (away from R1) | Increases activity. mdpi.com | mGluR5 Negative Allosteric Modulators |
| Chlorine or Bromine | Pyridyl portion | Decreases potency. nih.gov | Neuronal Nicotinic Receptor Modulators |
| Chlorine or Nitro group | Benzene ring | Decreases anti-proliferative activity. nih.gov | Antitumor N-substituted Benzamides |
Role of the N-Substituted Ethylene (B1197577) Amine Chain in Modulating Potency
The N-substituted ethylene amine chain is a key structural feature that significantly influences the potency of benzamide derivatives. Modifications to this chain can alter the molecule's flexibility, conformation, and ability to form crucial interactions with its target.
In the development of novel cereblon (CRBN) binders, conformationally locked benzamide-type derivatives were discovered. researchgate.net These rigid structures replicate the interactions of the natural CRBN degron, leading to enhanced chemical stability and a favorable selectivity profile. researchgate.net This suggests that constraining the flexibility of the N-substituted chain can be a successful strategy for improving potency and selectivity.
Conversely, the length and composition of the linker chain are also critical. In a study of multimodal anion exchange systems, it was found that as the distance between the charge and the hydrophobic group on the ligand increased from 4.9 Å to 8.5 Å, the binding of model proteins became weaker. nih.gov While not a direct measure of potency, this demonstrates the sensitivity of molecular interactions to the length of the linker.
The nature of the amine itself is also important. Research on benzamide derivatives as antioxidants showed that the presence of an N-phenyl group and an amide moiety was crucial for their favorable antioxidative activities compared to analogs lacking these features. acs.org
The table below illustrates how modifications to the N-substituted ethylene amine chain and related linkers affect the biological properties of benzamide derivatives.
| Modification | Effect on Potency/Activity | Compound Class/Target |
| Conformational locking of the chain | Enhanced chemical stability and favorable selectivity. researchgate.net | Cereblon (CRBN) Binders |
| Increased linker length (4.9 Å to 8.5 Å) | Weaker binding of model proteins. nih.gov | Multimodal Anion Exchange Ligands |
| Shorter overall molecular length | Stronger HDAC inhibition. nih.gov | HDAC Inhibitors |
| Presence of N-phenyl group and amide | Favorable antioxidative activities. acs.org | Antioxidant Benzamides |
Influence of Benzamide Linker Modifications on Molecular Interactions
The benzamide linker is a central component that orients the different parts of the molecule and participates in key molecular interactions. Modifications to this linker can have a significant impact on the compound's binding affinity and biological activity.
The amide bond itself is a critical interaction point. In many cases, the amide's NH and carbonyl groups form hydrogen bonds with the target protein. For instance, in the design of antitumor N-substituted benzamide derivatives, heteroatoms in the amide that can chelate with a zinc ion in the active site of HDACs are considered critical for anti-proliferative activity. nih.gov
Replacing the amide linker with bioisosteres is a common strategy to improve properties like metabolic stability. In the development of SIRT2 inhibitors, the sulfonamide moiety in a 3-(benzylsulfonamido)benzamide scaffold was found to be unfavorable for binding. researchgate.net Replacing the sulfonamide with a thioether, sulfoxide, or sulfone group led to the thioether analogues being the most potent SIRT2 inhibitors, with a two- to three-fold increase in potency. researchgate.net This highlights how subtle changes in the electronic nature of the linker can dramatically affect molecular interactions.
A "retroamide" bioisosteric replacement, where the -CONH- group is flipped to -NHCO-, can also have a profound effect on selectivity. In a study on AKR1C3 inhibitors, a meta-amide baccharin analog and its retroamide counterpart showed similar potency. drughunter.com However, the retroamide version exhibited a dramatically improved selectivity (over 2,800-fold) against the related AKR1C2 enzyme, which was attributed to optimized hydrogen bonding by the retroamide moiety. drughunter.com
The following table summarizes the effects of modifying the benzamide linker.
| Linker Modification | Effect on Molecular Interactions/Activity | Compound Class/Target |
| Amide with chelating heteroatoms | Critical for anti-proliferative activity. nih.gov | HDAC Inhibitors |
| Replacement of sulfonamide with thioether | Two- to three-fold increase in potency. researchgate.net | SIRT2 Inhibitors |
| Retroamide bioisosteric replacement | Maintained potency but dramatically improved selectivity. drughunter.com | AKR1C3 Inhibitors |
Design Principles for Enhanced Potency and Target Selectivity
The design of potent and selective analogs of 2-[(2-Chloroethyl)amino]benzamide is guided by several key principles derived from extensive SAR studies. These principles involve the strategic use of bioisosteric replacements and the careful management of conformational flexibility.
Bioisosteric Replacements and Their Effects on Activity
Bioisosteric replacement is a powerful strategy in drug design to create new molecules with improved biological properties. cambridgemedchemconsulting.com This involves exchanging an atom or group of atoms with an alternative that has similar physical or chemical properties. cambridgemedchemconsulting.com
A classic example is the use of fluorine as a bioisostere for hydrogen. The incorporation of fluorine can affect several important properties, such as metabolic stability and binding affinity. nih.gov In the case of benzamide-type cereblon binders, the introduction of fluorine atoms was found to improve their biological properties, with perfluorination of benzamides increasing binding affinity compared to their non-fluorinated analogs. nih.govresearchgate.net
Heterocyclic rings are often used as bioisosteres for amide groups. drughunter.com These rings can mimic the hydrogen bonding properties of amides while offering enhanced metabolic stability and different pharmacokinetic profiles. drughunter.com For instance, in a series of muscarinic ligands, 1,3-benzodioxoles and other heterocyclic structures were investigated as bioisosteric replacements for a lactone ring, leading to compounds with improved activity. nih.gov
The replacement of a sulfonamide with a thioether in SIRT2 inhibitors, as mentioned previously, is another example of a successful bioisosteric replacement that led to increased potency. researchgate.net
The following table provides examples of bioisosteric replacements and their effects on the activity of benzamide-related compounds.
| Original Group | Bioisosteric Replacement | Effect on Activity/Properties | Compound Class/Target |
| Hydrogen | Fluorine | Improved biological properties and increased binding affinity. nih.govresearchgate.net | Cereblon (CRBN) Binders |
| Lactone Ring | 1,3-Benzodioxole, other heterocycles | Improved % inhibition. nih.gov | Muscarinic Ligands |
| Sulfonamide | Thioether | Two- to three-fold increase in potency. researchgate.net | SIRT2 Inhibitors |
| Amide | Retroamide | Dramatically improved selectivity. drughunter.com | AKR1C3 Inhibitors |
| Amide | Triazole, Oxadiazole, etc. | Can enhance metabolic stability and selectivity. drughunter.com | General Drug Design |
Conformational Constraints and Flexibility in Analog Design
The three-dimensional shape of a molecule is crucial for its interaction with a biological target. Managing conformational flexibility is therefore a key aspect of analog design.
Introducing conformational constraints, for example by creating cyclic structures, can lock a molecule into its bioactive conformation, thereby increasing potency and selectivity. This was seen in the design of conformationally locked benzamide-type derivatives as cereblon binders, which replicated the interactions of the natural degron and showed enhanced stability and selectivity. researchgate.net
Molecular flexibility can vary significantly between proteins with similar binding sites, and understanding this is important for achieving selectivity. azolifesciences.com In some cases, a flexible ligand may need to adopt a higher energy conformation to bind to a protein receptor. nih.gov For aryl benzamide mGluR5 NAMs, a "linear" conformation was found to be important for stable binding, with two aromatic rings at either end of a short chain. mdpi.com
The "active analog approach" is a design strategy that uses a known active and relatively rigid ligand as a reference to explore the conformational space of more flexible molecules. researchgate.net This helps in building a pharmacophore model that can guide the design of new analogs with optimized shapes.
The table below summarizes design principles related to conformational control.
| Design Principle | Effect on Potency/Selectivity | Example Application |
| Introduction of conformational constraints (e.g., cyclization) | Can lock the molecule in its bioactive conformation, increasing potency and selectivity. researchgate.net | Cereblon (CRBN) Binders |
| Designing for a specific "linear" conformation | Important for stable binding to the target. mdpi.com | mGluR5 Negative Allosteric Modulators |
| Active Analog Approach | Helps in defining the bioactive conformation and building pharmacophore models. researchgate.net | General Drug Design |
| Replacement of sulfonamide with a more flexible thioether | Increased potency due to more favorable binding interactions. researchgate.net | SIRT2 Inhibitors |
Advanced Analytical Techniques in Research
Advanced Spectroscopic Methods for In-Depth Characterization
Spectroscopic techniques are pivotal for the structural elucidation and characterization of "2-[(2-Chloroethyl)amino]benzamide."
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the chloroethyl group, and the protons of the amino and amide groups. mdpi.comnih.gov The aromatic protons would likely appear as a set of multiplets in the downfield region (typically δ 6.5-8.0 ppm). mdpi.com The protons of the -CH₂-CH₂-Cl moiety would present as two triplets, with the protons closer to the chlorine atom being more deshielded. The NH and NH₂ protons would appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration. nih.gov
¹³C-NMR: The carbon-13 NMR spectrum would complement the ¹H-NMR data, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group (typically δ 165-175 ppm) and the carbons of the benzene (B151609) ring and the chloroethyl group. researchgate.netnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its functional groups. researchgate.netnih.gov Key expected vibrations include:
N-H stretching vibrations from the primary amine (NH₂) and the secondary amine (NH) in the region of 3200-3500 cm⁻¹. nih.gov
C=O stretching of the amide group (Amide I band) around 1640-1680 cm⁻¹. researchgate.netnih.gov
N-H bending of the amide group (Amide II band) around 1550-1620 cm⁻¹.
C-Cl stretching vibration, which is typically found in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would correspond to the molecular weight of "this compound." nih.govnih.gov The fragmentation pattern would likely involve the loss of the chloroethyl group or cleavage of the amide bond, providing further structural confirmation. nih.gov
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals/Bands |
|---|---|
| ¹H-NMR | Aromatic protons (multiplets, δ 6.5-8.0 ppm), -CH₂-CH₂-Cl protons (triplets), NH and NH₂ protons (broad singlets) |
| ¹³C-NMR | Carbonyl carbon (δ 165-175 ppm), Aromatic carbons, Aliphatic carbons of the chloroethyl group |
| IR (cm⁻¹) | N-H stretch (3200-3500), C=O stretch (1640-1680), N-H bend (1550-1620), C-Cl stretch (<800) |
| MS (m/z) | Molecular ion peak (M⁺), Fragmentation peaks corresponding to loss of functional groups |
This table is based on the analysis of structurally similar 2-aminobenzamide (B116534) derivatives. mdpi.comresearchgate.netnih.gov
Future Directions and Research Opportunities
Exploration of Novel Biological Targets and Therapeutic Applications
While initial studies have pointed towards the potential of 2-[(2-Chloroethyl)amino]benzamide derivatives as anticancer agents, the full spectrum of their biological targets remains largely unexplored. ontosight.ai The benzamide (B126) scaffold is known to be a versatile pharmacophore, present in drugs with a wide range of activities, including anti-inflammatory, analgesic, and antimicrobial effects. ontosight.airesearchgate.net This inherent versatility suggests that this compound and its analogues could interact with a variety of biological pathways beyond those currently identified.
Future research should focus on comprehensive screening programs to identify novel protein targets. For instance, derivatives of the related compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide have been identified as potent inhibitors of histone deacetylases (HDACs), particularly class I HDACs. nih.govnih.gov This finding opens the door to investigating whether this compound itself or its other derivatives could modulate the activity of other epigenetic modifiers. Furthermore, given the diverse activities of benzamides, exploring targets involved in inflammatory pathways, neurotransmission, or microbial pathogenesis could unveil entirely new therapeutic applications. researchgate.netnih.gov The discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as agents that protect pancreatic β-cells from ER stress suggests another potential avenue for research in metabolic diseases like diabetes. nih.gov
Table 1: Potential Therapeutic Applications for Future Investigation
| Therapeutic Area | Potential Biological Target(s) | Rationale |
| Oncology | Histone Deacetylases (HDACs), DNA replication machinery | Derivatives show HDAC inhibition and potential to interfere with DNA replication. ontosight.ainih.govnih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, cytokine signaling pathways | The benzamide core is a common feature in many anti-inflammatory drugs. ontosight.ai |
| Neurological Disorders | Monoamine Oxidase (MAO), sigma-1 protein ligands | Benzamide derivatives have been investigated for antidepressant and neuroprotective effects. researchgate.netnih.gov |
| Infectious Diseases | Bacterial or fungal specific enzymes | The structural motifs could be optimized for antimicrobial activity. researchgate.net |
| Metabolic Diseases | Endoplasmic Reticulum (ER) stress pathways in pancreatic β-cells | Related benzamide analogs have shown protective effects against ER stress-induced cell death. nih.gov |
Development of Targeted Delivery Systems for Enhanced Specificity
A significant hurdle in the development of potent therapeutic agents is achieving specific delivery to the target tissue or cells, thereby maximizing efficacy and minimizing off-target effects. The presence of a reactive chloroethyl group in this compound underscores the importance of targeted delivery to prevent indiscriminate reactions with biomolecules in healthy tissues.
Future research should explore the encapsulation or conjugation of this compound into various targeted delivery systems. google.com Nanoparticle-based systems, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could be engineered to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. frontiersin.org Furthermore, these nanoparticles can be surface-functionalized with targeting moieties—such as antibodies, peptides, or aptamers—that specifically recognize receptors overexpressed on cancer cells or other diseased cells. google.comfrontiersin.org For example, peptides that target megalin in the renal tubules could be used for kidney-specific delivery. frontiersin.org Such targeted systems would ensure that the compound is released preferentially at the site of action, leading to a higher local concentration and a more favorable therapeutic index.
Table 2: Potential Targeted Delivery Systems
| Delivery System | Targeting Strategy | Potential Advantages |
| Liposomes | Passive targeting (EPR effect), Active targeting (antibody/ligand conjugation) | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. |
| Polymeric Nanoparticles | Passive targeting (EPR effect), Active targeting (surface functionalization) | Controlled release kinetics, high drug loading capacity. frontiersin.org |
| Antibody-Drug Conjugates (ADCs) | Active targeting via specific antigen recognition on target cells | High specificity, potential for potent cytotoxicity to target cells. google.com |
| Peptide-Drug Conjugates | Active targeting of specific cell surface receptors (e.g., in the kidney) | Small size, good tissue penetration. frontiersin.org |
Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding
To fully harness the therapeutic potential of this compound, a deep and comprehensive understanding of its mechanism of action is crucial. The integration of multi-omics technologies offers a powerful approach to achieve this. thermofisher.com By simultaneously analyzing the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound, researchers can obtain a holistic view of the molecular perturbations it induces. thermofisher.comnih.gov
Genomics and transcriptomics can identify the genes and signaling pathways that are up- or down-regulated upon treatment, providing clues about the compound's primary targets and downstream effects. thermofisher.com Proteomics can reveal changes in protein expression and post-translational modifications, which are often the direct consequence of drug action. researchgate.net Metabolomics, the study of small molecules, can shed light on how the compound affects cellular metabolism. nih.gov When these datasets are integrated, they can provide a detailed map of the compound's mechanism of action, identify biomarkers for predicting treatment response, and uncover potential mechanisms of resistance. thermofisher.comnih.gov
Table 3: Application of Multi-Omics in Mechanistic Studies
| Omics Approach | Key Information Provided | Potential Insights for this compound |
| Genomics | DNA mutations, copy number variations | Identification of genetic factors that confer sensitivity or resistance. thermofisher.com |
| Transcriptomics | Gene expression profiles (mRNA levels) | Elucidation of affected signaling pathways and cellular responses. thermofisher.com |
| Proteomics | Protein expression levels, post-translational modifications | Direct identification of protein targets and downstream effectors. researchgate.net |
| Metabolomics | Changes in metabolite concentrations | Understanding the impact on cellular metabolism and bioenergetics. nih.gov |
Interdisciplinary Research Collaborations for Accelerated Discovery
The journey of a chemical compound from the laboratory to the clinic is a complex, multi-faceted process that no single discipline can navigate alone. Accelerating the research and development of this compound will require robust collaborations between experts from various fields.
Chemists will be essential for synthesizing new analogues with improved potency, selectivity, and pharmacokinetic properties. frontiersin.org Biologists and pharmacologists will be needed to perform the in vitro and in vivo studies to characterize the compound's biological activity and mechanism of action. nih.gov Experts in drug delivery and formulation will be crucial for developing the targeted systems described above. google.com Furthermore, computational scientists can employ modeling and simulation to predict potential targets and guide the design of new derivatives. Finally, collaboration with clinicians will be vital to design and execute clinical trials to evaluate the compound's safety and efficacy in patients. Such an integrated, interdisciplinary approach will be paramount to unlocking the full therapeutic potential of this compound and its analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
